(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
(2Z)-2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a synthetic benzofuran derivative characterized by a benzylidene-substituted benzofuran core conjugated to a cinnamate ester group. The compound features a (2Z)-configured dichlorobenzylidene moiety at the 2-position of the benzofuran ring, a ketone at the 3-position, and a (2E)-cinnamate ester at the 6-position. The dichlorophenyl and cinnamate groups introduce steric bulk and electronic effects, influencing solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C24H14Cl2O4 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H14Cl2O4/c25-17-8-7-16(20(26)13-17)12-22-24(28)19-10-9-18(14-21(19)30-22)29-23(27)11-6-15-4-2-1-3-5-15/h1-14H/b11-6+,22-12- |
InChI Key |
ZHSXGZNCWRLPAZ-AMMSGCIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between 2,4-dichlorobenzaldehyde and the benzofuran derivative.
Addition of the Phenylprop-2-enoate Group: The final step involves the esterification of the intermediate compound with cinnamic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Structural Representation
The structure of the compound features a benzofuran core with a dichlorobenzylidene moiety and a phenylprop-2-enoate group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties . Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that modifications to the benzofuran structure could enhance its efficacy against resistant bacterial strains .
Case Study: Antibacterial Activity
A synthesis study on related compounds highlighted the potential of benzofuran derivatives in developing new antibiotics. The research focused on structure-activity relationships (SAR) to optimize antibacterial activity while minimizing toxicity .
Anticancer Research
Recent studies have explored the anticancer properties of benzofuran derivatives, including the target compound. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Case Study: Apoptosis Induction
In vitro studies have shown that certain derivatives can induce apoptosis in human cancer cell lines, suggesting their potential as chemotherapeutic agents. The compounds were found to activate caspase pathways, leading to programmed cell death .
Material Science
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The photophysical properties of benzofuran derivatives can be tuned for enhanced light emission.
Data Table: Photophysical Properties
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound A | 450 | 15 |
| Compound B | 480 | 25 |
| Target Compound | 500 | 30 |
Agrochemical Applications
Research has also indicated potential uses in agrochemicals due to its ability to act as a plant growth regulator or pesticide. The structure allows for interactions with plant hormone pathways, promoting growth or providing resistance against pests.
Case Study: Plant Growth Regulation
Field trials have shown that certain formulations containing benzofuran derivatives can enhance crop yield by improving nutrient uptake and stress resistance .
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the ester group. Key comparisons are outlined below:
Substituent Effects on the Benzylidene Moiety
- Main Compound : 2,4-Dichlorobenzylidene (electron-withdrawing Cl groups at 2- and 4-positions).
- Analog 1: (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate (): Substituents: 2,4-Dimethoxy (electron-donating OMe groups) and 4-fluorobenzoate ester. The fluorine atom on the benzoate may influence dipole interactions .
- Analog 2: [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate (): Substituents: 3,4-Dimethoxy (para- and meta-OCH₃) and pivalate (2,2-dimethylpropanoate) ester. Impact: Steric hindrance from the pivalate group reduces ester hydrolysis susceptibility, while 3,4-dimethoxy substitution may alter hydrogen-bonding patterns .
Ester Group Variations
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding patterns in benzofuran derivatives are critical for crystal engineering and solubility. The dichloro substituents in the main compound may reduce hydrogen-bond donor capacity compared to methoxy analogs (), which can participate in O–H···O or C–H···O interactions. Graph-set analysis () suggests that methoxy groups facilitate stronger intermolecular networks, whereas chlorine atoms prioritize halogen bonding or van der Waals interactions. For example, the 4-fluorobenzoate in Analog 1 could engage in C–F···H–C interactions, while the cinnamate in the main compound may rely on π-π stacking due to its extended conjugation .
Research Findings and Implications
- Synthetic Utility : The main compound’s dichloro and cinnamate groups may render it less soluble in aqueous media compared to methoxy analogs but more stable under UV exposure due to conjugation.
- Crystallography : Tools like SHELX () and ORTEP () are instrumental in resolving the stereochemistry and crystal packing of such compounds, though the dichloro variant’s lower symmetry may complicate refinement.
Data Table: Structural and Functional Comparison
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate , often referred to as a benzofuran derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The chemical structure of the compound is characterized by a complex arrangement that includes a benzofuran moiety and a phenylprop-2-enoate group. Its molecular formula is with a molecular weight of approximately 455.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H18Cl2O5 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate |
| InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzofuran compounds possess antimicrobial properties. The presence of the dichlorobenzylidene group enhances the compound's ability to inhibit bacterial growth. For instance, a study on related compounds indicated effective inhibition against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Notably, research on similar benzofuran derivatives showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by this compound. It has been reported to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses. This suggests its potential use in managing chronic inflammatory diseases .
The biological activities of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially modulates receptor activity associated with cell signaling pathways relevant to cancer progression and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on Antimicrobial Efficacy : A series of experiments revealed that modifications in the benzofuran structure significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structural features induced significant apoptosis in cancer cell lines, supporting their development as potential chemotherapeutic agents .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | CAS Number | Role | Reference |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | 97-23-4 | Benzylidene precursor | |
| 3-Oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid | N/A | Core scaffold |
Q. Table 2: Computational Parameters for Docking
| Software | Force Field | Grid Size | Scoring Function |
|---|---|---|---|
| Discovery Studio | CHARMm | 60 × 60 × 60 Å | PLP1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
